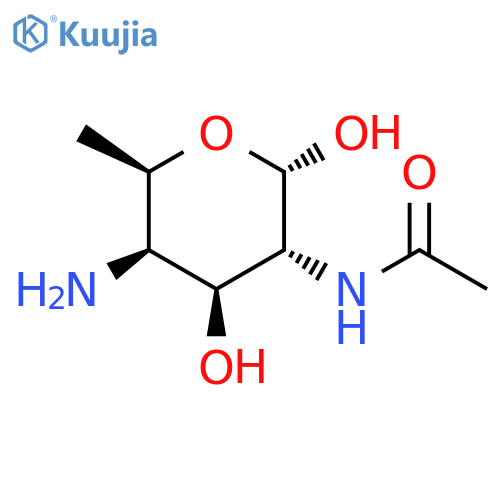Cas no 1644434-29-6 (2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose)

1644434-29-6 structure
商品名:2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose
CAS番号:1644434-29-6
MF:C8H16N2O4
メガワット:204.223642349243
CID:4773991
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose 化学的及び物理的性質
名前と識別子
-
- 6H8Y20ST4K
- 2-(Acetylamino)-4-amino-2,4,6-trideoxy-alpha-D-galactopyranose
- 2,4-Trideoxy-2-(acetylamino)-4-amino-alpha-D-fucose
- Q27264918
- alpha-D-Galactopyranose, 2-(acetylamino)-4-amino-2,4,6-trideoxy-
- 2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose
-
- インチ: 1S/C8H16N2O4/c1-3-5(9)7(12)6(8(13)14-3)10-4(2)11/h3,5-8,12-13H,9H2,1-2H3,(H,10,11)/t3-,5+,6-,7+,8+/m1/s1
- InChIKey: ISOLGZVBSWHFJY-NOVGQOIWSA-N
- ほほえんだ: O1[C@@H]([C@@H]([C@H]([C@H]([C@H]1C)N)O)NC(C)=O)O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 223
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 105
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A191500-2.5mg |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose |
1644434-29-6 | 2.5mg |
$ 689.00 | 2023-04-19 | ||
| TRC | A191500-50mg |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose |
1644434-29-6 | 50mg |
$ 12800.00 | 2023-09-09 | ||
| TRC | A191500-10mg |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose |
1644434-29-6 | 10mg |
$ 2463.00 | 2023-04-19 | ||
| TRC | A191500-5mg |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose |
1644434-29-6 | 5mg |
$ 1303.00 | 2023-04-19 | ||
| TRC | A191500-1mg |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose |
1644434-29-6 | 1mg |
$ 316.00 | 2023-04-19 |
2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
1644434-29-6 (2-(acetylamino)-4-amino-2,4,6-trideoxy-α-D-Galactopyranose) 関連製品
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
